Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperazine, which is a common moiety in pharmaceutical drugs. The piperazine ring is attached to an ethyl carboxylate group, suggesting that it might have some ester-like properties. The compound also contains a 1,4-dioxin ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the types of bonds between them. For example, the presence of an ester group could make the compound susceptible to hydrolysis .科学的研究の応用
Synthesis and Biological Activities
Research has demonstrated the synthesis of compounds containing ethyl piperazine-1-carboxylate derivatives and their subsequent screening for antimicrobial, antilipase, and antiurease activities. One study detailed the microwave-assisted synthesis of molecules integrating penicillanic or cephalosporanic acid moieties, showcasing their potential in antimicrobial applications. This highlights the compound's utility in creating new antibiotics or agents against microbial infections (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Intermediate for Antihypertensive Drugs
Another aspect of research focuses on its role as an intermediate in synthesizing antihypertensive agents, such as Doxazosin, indicating its critical role in the pharmaceutical development of blood pressure management drugs. The improved synthesis process for a related compound underscores its importance in creating more effective and efficiently produced medications (Ramesh, B. Reddy, & M. Reddy, 2006).
Anticancer Potential
Further research delves into the synthesis of derivatives for evaluation as anticancer agents, suggesting the compound's framework serves as a base for developing new cancer treatments. A study involving the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explored their potential as anticancer agents, showcasing promising results in in vitro tests against various cancer cell lines (Rehman et al., 2018).
Antimicrobial and Antifungal Activities
Research on 1,3,4-oxadiazole derivatives synthesized from the compound has revealed significant antimicrobial and antifungal activities. These findings suggest potential applications in treating infections and contribute to the broader search for new antimicrobial agents in the face of growing antibiotic resistance (Bektaş et al., 2007).
Structural Analysis
Structural analysis, such as crystallography, of derivatives provides insights into the molecular conformation and interaction potential of these compounds. Studies like the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid enhance understanding of the compound's chemical behavior and its potential interactions with biological targets (Faizi, Ahmad, & Golenya, 2016).
将来の方向性
特性
IUPAC Name |
ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLVBCRYHCCRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。